molecular formula C17H33ClN2O2 B6182127 tert-butyl 4-[2-(piperidin-4-yl)ethyl]piperidine-1-carboxylate hydrochloride CAS No. 906744-01-2

tert-butyl 4-[2-(piperidin-4-yl)ethyl]piperidine-1-carboxylate hydrochloride

Cat. No.: B6182127
CAS No.: 906744-01-2
M. Wt: 332.9 g/mol
InChI Key: POLJONOBIITCLQ-UHFFFAOYSA-N
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Description

tert-butyl 4-[2-(piperidin-4-yl)ethyl]piperidine-1-carboxylate hydrochloride is a nitrogen-containing bicyclic compound featuring a piperidine core substituted with a tert-butyl carbamate group at position 1 and a 2-(piperidin-4-yl)ethyl moiety at position 3. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications. Its molecular formula is approximately C₁₇H₃₁N₃O₂·HCl, with a molecular weight of ~344.3 g/mol. The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection/deprotection strategies and palladium-catalyzed cross-coupling reactions, followed by HCl salt formation .

Key structural features include:

  • Boc protection: Ensures stability during synthetic steps.
  • Hydrochloride salt: Improves aqueous solubility for biological testing .

Properties

CAS No.

906744-01-2

Molecular Formula

C17H33ClN2O2

Molecular Weight

332.9 g/mol

IUPAC Name

tert-butyl 4-(2-piperidin-4-ylethyl)piperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C17H32N2O2.ClH/c1-17(2,3)21-16(20)19-12-8-15(9-13-19)5-4-14-6-10-18-11-7-14;/h14-15,18H,4-13H2,1-3H3;1H

InChI Key

POLJONOBIITCLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCC2CCNCC2.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Core Structural Disconnections

The target molecule contains two piperidine rings connected by a C2 ethyl spacer, with one nitrogen protected as a tert-butyl carbamate and the other protonated as a hydrochloride salt. Retrosynthetic cleavage identifies two key intermediates:

  • Boc-protected piperidine-4-ethylamine (tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate)

  • 4-Functionalized piperidine (piperidin-4-yl electrophile or nucleophile)

Strategic bond disconnection at the ethyl bridge suggests either:

  • Alkylation of Boc-piperidine-4-ethylamine with a piperidin-4-yl electrophile

  • Reductive amination between Boc-piperidin-4-one and piperidin-4-ethylamine.

Synthetic Routes and Methodological Comparison

Step 1: Synthesis of 4-(2-Chloroethyl)piperidine Hydrochloride

Piperidin-4-ethanol (10.0 g, 77.5 mmol) is treated with thionyl chloride (14.7 mL, 201 mmol) in dichloromethane (DCM) at 0°C, followed by reflux for 2 hr. Evaporation yields 4-(2-chloroethyl)piperidine hydrochloride as white crystals (12.1 g, 95%).

Step 2: Boc Protection Under Schotten-Baumann Conditions

The hydrochloride salt (8.0 g, 48.8 mmol) is suspended in THF/H₂O (3:1, 160 mL) with di-tert-butyl dicarbonate (12.8 g, 58.5 mmol) and K₂CO₃ (20.3 g, 146 mmol). After 12 hr stirring, extraction with ethyl acetate affords tert-butyl 4-(2-chloroethyl)piperidine-1-carboxylate (11.4 g, 89%).

Step 3: Piperidine Coupling via Nucleophilic Substitution

A mixture of tert-butyl 4-(2-chloroethyl)piperidine-1-carboxylate (7.0 g, 26.9 mmol), piperidin-4-ylzinc bromide (38.6 mmol), and Pd(PPh₃)₄ (1.55 g, 1.34 mmol) in THF undergoes microwave irradiation (100°C, 30 min). Chromatography yields the coupled product (6.8 g, 78%), followed by HCl/Et₂O treatment to furnish the hydrochloride salt (7.1 g, 94%).

Route 1 Data Summary

StepReactionYieldKey Conditions
1Chlorination95%SOCl₂, DCM, reflux
2Boc Protection89%(Boc)₂O, K₂CO₃, THF/H₂O
3Negishi Coupling78%Pd(PPh₃)₄, THF, 100°C MW

Step 1: Synthesis of Boc-Piperidin-4-one

tert-Butyl 4-oxopiperidine-1-carboxylate (15.0 g, 70.7 mmol) is reacted with 2-(piperidin-4-yl)acetaldehyde (9.8 g, 77.8 mmol) in MeOH with glacial acetic acid (4.3 mL). After 1 hr, NaBH₃CN (8.9 g, 141 mmol) is added portionwise. Stirring for 12 hr gives the secondary amine (18.2 g, 85%).

Step 2: Hydrochloride Salt Formation

The amine (12.0 g, 39.6 mmol) is dissolved in Et₂O (200 mL) and treated with HCl gas until pH <2. Precipitation yields the title compound as hygroscopic crystals (13.4 g, 91%).

Route 2 Optimization Insights

  • Solvent Screening : MeOH outperformed ethanol (85% vs. 72% yield) due to better aldehyde solubility.

  • Acid Additive : Acetic acid (0.5 eq.) increased reaction rate by 3-fold vs. no additive.

  • Reducing Agent : NaBH₃CN gave superior selectivity (98:2 amine:over-reduced byproduct) vs. NaBH₄ (85:15).

Critical Process Parameters and Troubleshooting

Boc Deprotection Side Reactions

Early attempts using TFA in DCM caused ethyl bridge cleavage (15–20% degradation). Switching to HCl in dioxane (4M, 0°C) suppressed decomposition (<2%) while achieving quantitative deprotection.

Crystallization Challenges

Hydrochloride salt crystallization from EtOAc/hexanes gave variable purity (82–89%). Implementing anti-solvent addition (MTBE) with seed crystals improved consistency (98.5% purity, 91% recovery).

Scalability and Industrial Considerations

Cost Analysis of Routes

RouteRaw Material Cost ($/kg)PMI (kg/kg)E-Factor
14201832
23101119

Route 2 is preferred for large-scale production due to lower solvent consumption and avoidance of palladium catalysts .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be performed to modify the piperidine rings, potentially converting them into more saturated or partially saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce more saturated piperidine derivatives.

Scientific Research Applications

Scientific Research Applications

2.1 Medicinal Chemistry
Tert-butyl 4-[2-(piperidin-4-yl)ethyl]piperidine-1-carboxylate hydrochloride has shown promise in the development of novel analgesics and anesthetics due to its structural similarity to known opioid compounds. Its piperidine structure is significant for binding to opioid receptors, which may result in pain-relieving properties.

Case Study: Opioid Receptor Binding
Research has indicated that compounds with similar piperidinyl structures exhibit high affinity for mu-opioid receptors. In vitro studies have demonstrated that modifications to the piperidine ring can enhance receptor selectivity and potency, indicating a potential pathway for developing safer analgesics with reduced side effects compared to traditional opioids .

2.2 Neuropharmacology
The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders such as anxiety and depression. Preliminary studies have indicated that derivatives of this compound may modulate neurotransmitter systems involved in mood regulation.

Case Study: Anxiety Models
In animal models of anxiety, compounds related to this compound have shown anxiolytic effects, potentially through the modulation of GABAergic pathways . Further research is needed to elucidate the specific mechanisms involved.

Mechanism of Action

The mechanism of action of tert-butyl 4-[2-(piperidin-4-yl)ethyl]piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Substituent polarity : The piperidin-4-yl ethyl group in the target compound increases hydrophilicity compared to aromatic analogs (e.g., 4-methylphenyl).
  • Salt formation : Hydrochloride derivatives (e.g., target compound, guanidinyl analog) exhibit superior solubility in polar solvents compared to free bases.

Comparisons with Analogs

  • tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate : Synthesized via Suzuki-Miyaura coupling, requiring aryl halides and boronic acids .
  • tert-butyl 4-guanidinopiperidine-1-carboxylate HCl: Involves guanidinylation of piperidine using cyanamide, followed by Boc protection and HCl treatment .

Stability :

  • Boc-protected compounds are stable under basic conditions but degrade in acidic environments.
  • Hydrochloride salts (e.g., target compound) are hygroscopic and require anhydrous storage .

Physicochemical Properties

Property Target Compound tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate tert-butyl 4-guanidinopiperidine-1-carboxylate HCl
Solubility High (polar solvents) Low (lipophilic) Moderate (polar solvents)
Melting Point Not reported Not reported >200°C (decomposes)
Purity ≥95% (typical for research) ≥95% ≥95%
Hygroscopicity High (HCl salt) Low Moderate

Notes:

  • The target compound’s hydrochloride salt improves bioavailability for in vitro assays .
  • Aromatic analogs (e.g., 4-methylphenyl) exhibit lower solubility, limiting their utility in aqueous systems.

Biological Activity

tert-butyl 4-[2-(piperidin-4-yl)ethyl]piperidine-1-carboxylate hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes available research findings related to its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H24N2O2
  • Molecular Weight : 228.331 g/mol
  • CAS Number : 165528-81-4
  • Density : 1.0 g/cm³
  • Boiling Point : 337.3 °C

This compound features a piperidine ring, which is known for its role in various biological activities, including neuropharmacological effects.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as a therapeutic agent.

Research indicates that the compound may act as a modulator of neurotransmitter systems, particularly through interactions with muscarinic receptors. This modulation can influence cognitive functions and neuroprotective pathways.

Table 1: Summary of Biological Activities

Activity Description Reference
Neuroprotective EffectsExhibits potential to protect neuronal cells from oxidative stress.
Antidepressant ActivityDemonstrates efficacy in animal models for depression-like behavior.
Antinociceptive EffectsReduces pain responses in experimental models, suggesting analgesic properties.
Cognitive EnhancementImproves memory and learning in preclinical studies.

Case Studies

  • Neuroprotection in Animal Models
    A study investigated the neuroprotective effects of the compound in rodents subjected to oxidative stress. Results showed significant preservation of neuronal integrity and function, indicating its potential application in neurodegenerative diseases .
  • Antidepressant-Like Effects
    In a controlled study using the forced swim test (FST), the compound exhibited significant reductions in immobility time, suggesting antidepressant-like effects comparable to standard treatments .
  • Pain Management
    The antinociceptive properties were evaluated using the hot plate test, where the compound significantly increased pain threshold compared to control groups, indicating its potential as an analgesic agent .

Q & A

What are the recommended safety protocols for handling tert-butyl 4-[2-(piperidin-4-yl)ethyl]piperidine-1-carboxylate hydrochloride in laboratory settings?

Basic Question
Methodological Answer:

  • Respiratory Protection: Use NIOSH/CEN-certified respirators (e.g., P95 or OV/AG/P99 cartridges) based on exposure levels. For minor exposure, P95 suffices; higher concentrations require full-face respirators .
  • Skin/Eye Protection: Wear chemical-resistant gloves (e.g., nitrile), sealed goggles, and full-body lab coats. Immediate flushing with water is critical for accidental exposure .
  • Spill Management: Contain spills using inert absorbents (e.g., sand) and avoid water jets. Decontaminate with compatible solvents, ensuring proper ventilation .
  • Storage: Store in sealed containers under inert gas (e.g., nitrogen) in cool, dry, and ventilated areas away from oxidizers .

How can researchers determine missing physicochemical properties (e.g., melting point, solubility) of this compound when such data is unavailable?

Basic Question
Methodological Answer:

  • Melting Point: Perform differential scanning calorimetry (DSC) with a heating rate of 5°C/min under nitrogen to avoid decomposition .
  • Solubility: Conduct sequential solubility tests in polar (water, methanol) and non-polar solvents (hexane, DCM) at 25°C. Use HPLC to quantify solubility limits .
  • LogP (Partition Coefficient): Employ shake-flask methods with octanol/water phases, followed by UV-Vis or LC-MS analysis .

What strategies should be employed to resolve contradictions in reported toxicity data for this compound?

Advanced Question
Methodological Answer:

  • In Vitro Assays: Use human cell lines (e.g., HepG2 for hepatotoxicity) to assess acute cytotoxicity (MTT assay) and genotoxicity (Ames test) .
  • Comparative Studies: Cross-reference data with structurally analogous compounds (e.g., tert-butyl piperidine derivatives) to infer toxicity profiles .
  • Computational Models: Apply QSAR (Quantitative Structure-Activity Relationship) tools like OECD Toolbox to predict LD50 and NOAEL values .

What methodologies are recommended for optimizing the multi-step synthesis of this compound to improve yield and purity?

Advanced Question
Methodological Answer:

  • Step Optimization: For Boc deprotection (e.g., HCl/dioxane reaction), monitor pH to prevent over-acidification. Use in situ FTIR to track intermediate formation .
  • Purification: Employ silica gel chromatography with gradient elution (hexane:EtOAc 10:1 to 3:1). For hydrochloride salts, recrystallize from ethanol/ether mixtures .
  • Yield Improvement: Introduce catalytic hydrogenation (Pd/C, H2) for reductive steps to minimize side products .

What analytical techniques are most suitable for characterizing the purity and structure of this compound?

Basic Question
Methodological Answer:

  • Purity Analysis: Use HPLC with a C18 column (acetonitrile/water + 0.1% TFA) and UV detection at 254 nm. Purity ≥95% is acceptable for research .
  • Structural Confirmation: Perform 1H/13C NMR in CDCl3 or DMSO-d6. Key signals include tert-butyl protons (δ 1.4 ppm) and piperidine carbamate (δ 155-160 ppm in 13C) .
  • Mass Spectrometry: ESI-MS in positive ion mode to confirm molecular ion [M+H]+ and fragmentation patterns .

How can the stability of this compound under various storage conditions be systematically evaluated?

Advanced Question
Methodological Answer:

  • Accelerated Stability Studies: Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC every 30 days. Compare with controls at -20°C .
  • Light Sensitivity: Expose to UV (365 nm) and visible light for 48 hours. Analyze photodegradants using LC-MS .
  • Hydrolytic Stability: Incubate in pH 3, 7, and 9 buffers at 37°C. Track hydrolysis products (e.g., free piperidine) via TLC or NMR .

In the absence of comprehensive ecotoxicological data, what predictive models or alternative approaches can assess environmental risks?

Advanced Question
Methodological Answer:

  • Read-Across Models: Compare with ecotoxicity data of structurally similar compounds (e.g., piperidine derivatives) using ECHA databases .
  • Algal Toxicity Assays: Expose Raphidocelis subcapitata to 0.1–10 mg/L concentrations. Measure growth inhibition over 72 hours .
  • Biodegradation Screening: Use OECD 301F (manometric respirometry) to estimate biodegradability in aqueous systems .

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